Direct Comparison: Target Compound Serves as a Scaffold for Potent Anticancer Derivatives with Documented Superiority to the Parent Amine
In a 2022 study, the target compound (referred to as 'compound 2') was used as the starting material to synthesize novel 1,3,4-thiadiazole derivatives. Compound 3, bearing a p-tolyl sulfonamide moiety, exhibited significantly enhanced cytotoxic activity against multiple cancer cell lines compared to the parent compound (target compound). This establishes the target compound's value as a versatile and well-defined precursor for generating analogs with improved potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Reported to possess 'lower potency' than compound 3 (exact IC50 not provided in abstract, but qualitative comparison available). |
| Comparator Or Baseline | Compound 3 (a p-tolyl sulfonamide derivative) exhibited 'remarkable potency' against MCF-7, HepG2, HCT116, and A549 cells. |
| Quantified Difference | Not quantified in abstract; described as 'higher anticancer activity than starting 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine (2)'. |
| Conditions | MTT assay on MCF-7, HepG2, HCT116, A549 cancer cell lines and WI-38 normal cells. |
Why This Matters
Demonstrates the target compound's role as a validated starting material for developing more potent anticancer agents, offering a clear synthetic advantage over purchasing pre-derivatized analogs with unknown synthetic accessibility.
- [1] El-Masry, R., et al. (2022). Elaborating 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold with a p-tolyl sulfonamide moiety enhances cytotoxic activity: Design, synthesis, in vitro cytotoxicity evaluation, radiolabelling, and in vivo pharmacokinetic study. Egyptian Journal of Chemistry. View Source
